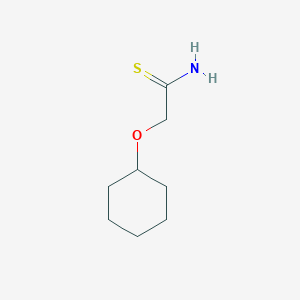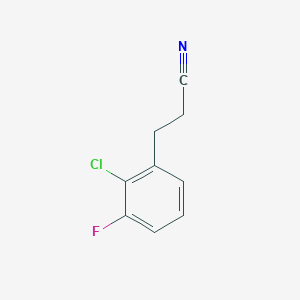
2-Chloro-3-fluorophenylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-fluorophenylpropanenitrile is an organic compound with the molecular formula C9H7ClFN and a molecular weight of 183.61 g/mol It is a derivative of phenylpropanenitrile, where the phenyl ring is substituted with chlorine and fluorine atoms
Vorbereitungsmethoden
The synthesis of 2-Chloro-3-fluorophenylpropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-fluorobenzaldehyde with a suitable nitrile source under specific reaction conditions . Industrial production methods may involve more efficient and scalable processes, such as catalytic reactions or continuous flow techniques, to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-3-fluorophenylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-fluorophenylpropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-fluorophenylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-fluorophenylpropanenitrile can be compared with other similar compounds, such as:
- 2-Chloro-4-fluorophenylpropanenitrile
- 3-Chloro-2-fluorophenylpropanenitrile
- 2-Fluoro-3-chlorophenylpropanenitrile
These compounds share similar structural features but differ in the position of the chlorine and fluorine substituents on the phenyl ring. The unique arrangement of these substituents in this compound contributes to its distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C9H7ClFN |
|---|---|
Molekulargewicht |
183.61 g/mol |
IUPAC-Name |
3-(2-chloro-3-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7ClFN/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1,3,5H,2,4H2 |
InChI-Schlüssel |
AYZZNLGGCZJSKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)Cl)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


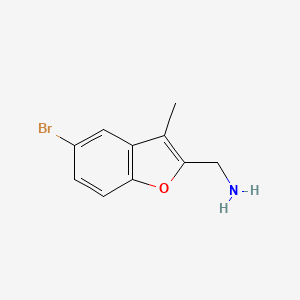
![(2E)-N-[4-(acetylamino)phenyl]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B13557915.png)

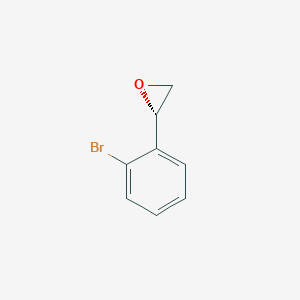

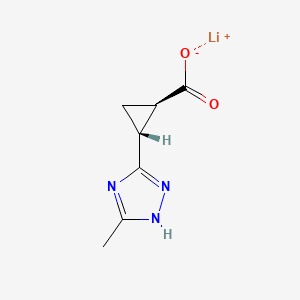
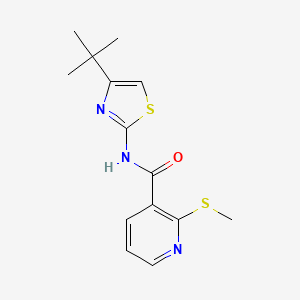
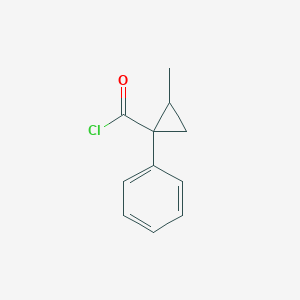
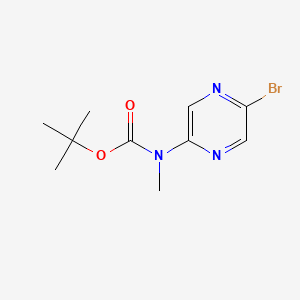
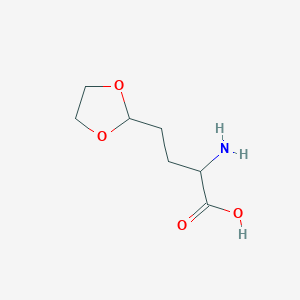
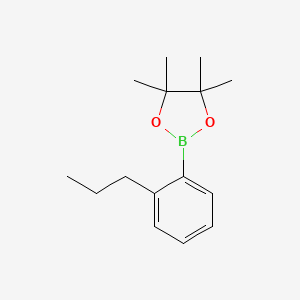
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)

